6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline
CAS No.: 19828-70-7
Cat. No.: VC20765613
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19828-70-7 |
---|---|
Molecular Formula | C23H25NO5 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | methyl 6-butyl-4-oxo-7-(2-phenoxyethoxy)-1H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C23H25NO5/c1-3-4-8-16-13-18-20(24-15-19(22(18)25)23(26)27-2)14-21(16)29-12-11-28-17-9-6-5-7-10-17/h5-7,9-10,13-15H,3-4,8,11-12H2,1-2H3,(H,24,25) |
Standard InChI Key | RRISVJICBWWKJG-UHFFFAOYSA-N |
SMILES | CCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |
Canonical SMILES | CCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |
Introduction
6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its complex structure and potential biological activities. It is primarily studied for its anticancer and antimicrobial properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a quinoline core, which is modified with various functional groups that enhance its biological activity. The presence of the butyl group, hydroxy group, and methoxycarbonyl group are significant for its pharmacological properties.
Synthesis Methods
The synthesis of 6-butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. The synthetic pathways often include:
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Formation of the Quinoline Ring: Utilizing starting materials that contain the necessary functional groups to construct the quinoline skeleton.
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Functional Group Modifications: Introducing butyl, hydroxy, and methoxycarbonyl groups through various chemical reactions such as alkylation and esterification.
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Final Purification: Employing techniques like chromatography to isolate the final product in pure form.
Biological Activity
Research indicates that compounds within this class exhibit significant anticancer and antimicrobial activities. For instance, studies have shown that derivatives of quinoline can inhibit cell proliferation in various cancer cell lines.
Table: Anticancer Activity of Quinoline Derivatives
Compound | Cancer Cell Line | IC50 Value (µg/mL) |
---|---|---|
WR 197236 | HepG2 | 0.137 |
WR 197236 | MCF-7 | 0.164 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against specific cancer types.
Mechanism of Action
The mechanism by which these compounds exert their effects often involves:
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Inhibition of EGFR: Many quinoline derivatives target the epidermal growth factor receptor (EGFR), which plays a crucial role in cell growth and survival.
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Antimicrobial Action: Some studies suggest that these compounds can also inhibit microbial DNA gyrase, making them effective against bacterial infections.
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